molecular formula C25H20ClFN2O2S B12615239 C25H20ClFN2O2S

C25H20ClFN2O2S

Cat. No.: B12615239
M. Wt: 467.0 g/mol
InChI Key: WRRUZBXUZLDXPN-UDWIEESQSA-N
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Description

The compound with the molecular formula C25H20ClFN2O2S is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C25H20ClFN2O2S typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common reaction conditions include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

C25H20ClFN2O2S: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

C25H20ClFN2O2S: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C25H20ClFN2O2S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

C25H20ClFN2O2S: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include those with the same core structure but different functional groups, such as or .

    Uniqueness: The presence of specific functional groups like chlorine and fluorine in may confer unique chemical and biological properties, making it distinct from other related compounds.

Biological Activity

C25H20ClFN2O2S is a synthetic compound with potential biological activities that have garnered attention in recent research. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes:

  • Molecular Formula : this compound
  • Molecular Weight : Approximately 466.96 g/mol
  • Functional Groups : Contains a thiazole ring, fluorine substitution, and a chloro group which may influence its biological interactions.

Mechanisms of Biological Activity

Recent studies have highlighted several mechanisms through which this compound exhibits biological activity:

  • Protein Binding : The compound has demonstrated binding affinity to various proteins involved in cell proliferation and apoptosis regulation. Notably, it interacts with:
    • FECH (Ferrochelatase) : Involved in heme synthesis, with a binding energy indicating strong interaction.
    • MAP11 (Methionine Aminopeptidase 1) : Plays a role in protein maturation and cell cycle regulation.
    • GSTP1 (Glutathione S-transferase P) : Important for detoxification processes .
  • Cell Proliferation and Apoptosis : Experimental assays have shown that this compound can inhibit cell proliferation in various cancer cell lines. The compound induces apoptosis through:
    • Activation of caspases.
    • Disruption of mitochondrial membrane potential.
    • Modulation of gene expression related to apoptosis pathways .
  • Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G0/G1 phase, preventing cells from progressing to DNA synthesis and division .

Table 1: Summary of In Vitro Biological Activities

Activity TypeObserved EffectReference
Cell ProliferationInhibition in cancer cell lines
Apoptosis InductionIncreased caspase activity
Cell Cycle ArrestG0/G1 phase arrest

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Cancer Therapy : A study investigated the effects of this compound on glioblastoma multiforme (GBM) cells, revealing significant cytotoxic effects and enhanced inhibition of glycolysis compared to traditional therapies like 2-deoxy-D-glucose (2-DG). This suggests that the compound may offer a novel approach to targeting metabolic pathways in aggressive cancers .
  • Antimicrobial Activity : Another investigation focused on the antibacterial properties of compounds similar to this compound, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. The results indicated potential for developing new antibacterial agents based on its structure .

Computational Studies

In silico modeling has been employed to predict the pharmacokinetic properties and biological targets of this compound. These studies suggest favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, indicating that modifications to the compound could enhance its therapeutic potential while minimizing side effects .

Properties

Molecular Formula

C25H20ClFN2O2S

Molecular Weight

467.0 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetamide

InChI

InChI=1S/C25H20ClFN2O2S/c1-15-20(12-16-5-8-18(9-6-16)32(2)31)19-10-7-17(27)13-22(19)21(15)14-24(30)29-23-4-3-11-28-25(23)26/h3-13H,14H2,1-2H3,(H,29,30)/b20-12+

InChI Key

WRRUZBXUZLDXPN-UDWIEESQSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=C(N=CC=C4)Cl

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=C(N=CC=C4)Cl

Origin of Product

United States

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